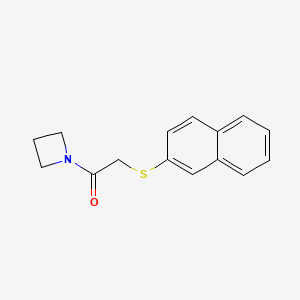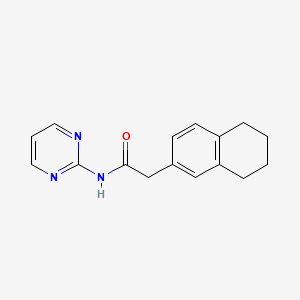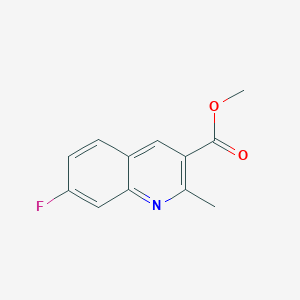
Methyl 7-fluoro-2-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
科学的研究の応用
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential inhibitor of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes.
作用機序
The mechanism of action of methyl 7-fluoro-2-methylquinoline-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a broad range of potential applications in drug discovery and development. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
将来の方向性
There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and development. Another direction is to evaluate its potential toxicity and side effects in vivo. Additionally, it may be beneficial to study its interactions with other compounds and its potential synergistic effects. Finally, it may be useful to investigate its potential applications in other fields, such as agriculture and materials science.
Conclusion
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities, as well as potential applications as an inhibitor of enzymes involved in various cellular processes. While its mechanism of action is not fully understood, it has several advantages and limitations for lab experiments. There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate, including further investigation of its potential applications and its interactions with other compounds.
合成法
The synthesis of methyl 7-fluoro-2-methylquinoline-3-carboxylate involves the reaction of 7-chloro-2-methylquinoline-3-carboxylic acid with potassium fluoride and dimethyl sulfate. The reaction takes place in the presence of a catalyst, such as cesium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
特性
IUPAC Name |
methyl 7-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16-2)5-8-3-4-9(13)6-11(8)14-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAHEDEMDYHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-2-methylquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

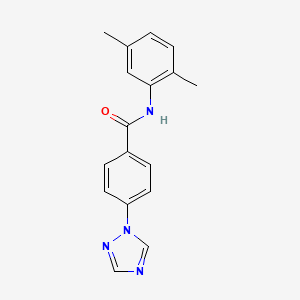


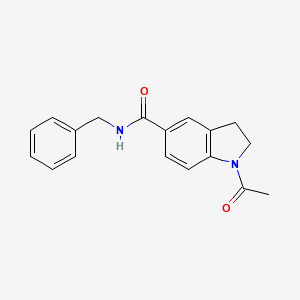
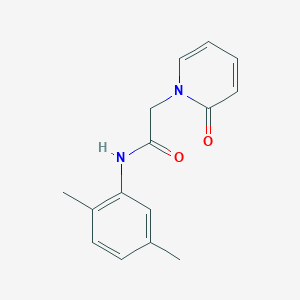
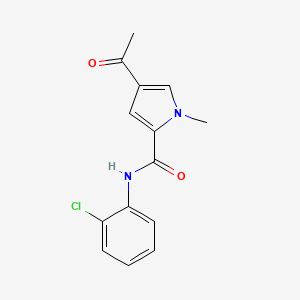
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
